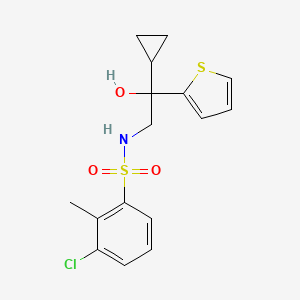
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO3S2 and its molecular weight is 371.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C15H15ClFNO3S
- Molecular Weight : 339.8 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting certain enzymatic pathways, particularly those involved in bacterial biosynthesis. The compound's unique structure allows it to modulate the activity of these targets effectively.
Potential Enzyme Interactions
- Inhibition of Carbonic Anhydrase : Sulfonamides are known inhibitors of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties by interfering with folate synthesis in bacteria, similar to other sulfonamides.
Biological Activity Studies
Research studies have demonstrated various biological activities associated with this compound:
Antimicrobial Activity
A study conducted on a series of sulfonamide derivatives indicated that compounds with similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily through competitive inhibition of the enzyme dihydropteroate synthase involved in folate synthesis.
| Compound | Activity | Target |
|---|---|---|
| 3-chloro-N-(...) | Moderate | Dihydropteroate synthase |
| Related sulfonamides | High | Various bacterial strains |
Cytotoxicity Assays
In vitro cytotoxicity assays have shown that 3-chloro-N-(...) exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing anticancer therapies.
Case Studies
-
Case Study on Cancer Cell Lines : A recent study evaluated the effects of 3-chloro-N-(...) on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
- Findings :
- IC50: 25 µM after 48 hours.
- Mechanism: Induction of apoptosis via mitochondrial pathways.
- Findings :
-
Antibacterial Efficacy : Another study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 10 µg/mL.
- Findings :
- Zone of inhibition: 15 mm for S. aureus.
- Mechanism: Inhibition of folate synthesis.
- Findings :
Propiedades
IUPAC Name |
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-11-13(17)4-2-5-14(11)23(20,21)18-10-16(19,12-7-8-12)15-6-3-9-22-15/h2-6,9,12,18-19H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIGNISVXZPFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














